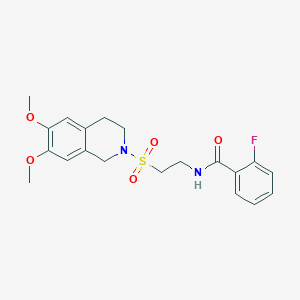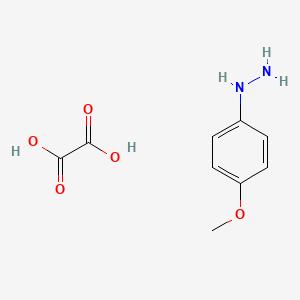
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide is a highly complex organic compound characterized by its multi-functional groups and unique structural attributes. It is employed across various scientific disciplines due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide involves a multi-step process:
Preparation of 2-methoxyacetyl compound: : This step involves reacting a methoxy compound with acetyl chloride under anhydrous conditions to yield 2-methoxyacetyl.
Formation of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline: : This tetrahydroquinoline derivative is synthesized through a cyclization reaction involving a suitable precursor.
Sulfamoylation Reaction: : The tetrahydroquinoline derivative undergoes sulfamoylation with sulfonyl chloride in the presence of a base such as pyridine.
Final Amidation: : The product is then subjected to a reaction with 4-aminophenylbutyramide under controlled conditions to yield the final compound.
Industrial Production Methods: On an industrial scale, the production involves similar steps but is optimized for large-scale efficiency, including:
Utilization of continuous flow reactors for each step to maintain high yield.
Implementation of advanced purification techniques like column chromatography to ensure purity.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: : It undergoes oxidation reactions when exposed to strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: : Using reducing agents like lithium aluminum hydride, the compound can be reduced to its corresponding alcohols or amines.
Substitution: : The presence of multiple reactive groups allows it to undergo various nucleophilic and electrophilic substitution reactions.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts for Substitution: : Acids or bases, depending on the specific reaction desired.
Quinone Derivatives: : Formed through oxidation.
Alcohols/Amines: : Resulting from reduction.
Substituted Phenyl Derivatives: : Through various substitution reactions.
Aplicaciones Científicas De Investigación
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide has diverse applications, including:
Chemistry: : Used as a precursor in synthesizing more complex molecules for materials science.
Biology: : Applied in studying enzyme inhibition due to its sulfonamide group.
Medicine: : Investigated for potential pharmaceutical uses, including antimicrobial and anticancer activities.
Industry: : Employed in the development of specialty chemicals with specific reactive properties.
Mecanismo De Acción
Molecular Targets and Pathways:
The compound often interacts with enzymes and proteins through its sulfamoyl group, inhibiting their activity.
The 2-methoxyacetyl group may bind to specific receptor sites, influencing biological pathways related to its intended use, such as cell growth inhibition in cancer.
Comparación Con Compuestos Similares
Similar Compounds:
N-(4-(N-(1-(2-ethoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide: : Similar structure but with an ethoxy group, leading to different reactivity.
N-(4-(N-(1-(2-methoxypropionyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide: : Variation in the acyl group, affecting its chemical behavior.
Unique Attributes: The unique combination of the methoxyacetyl and sulfonamide groups in N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide grants it distinct reactivity and binding properties, setting it apart from its analogs and contributing to its broad application spectrum.
Propiedades
IUPAC Name |
N-[4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-3-5-21(26)23-17-9-11-19(12-10-17)31(28,29)24-18-8-7-16-6-4-13-25(20(16)14-18)22(27)15-30-2/h7-12,14,24H,3-6,13,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVFXMDMMNZZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2651452.png)


![3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2651460.png)







![rac-(3ar,7ar)-octahydro-1h-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2651472.png)


